
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene is an organic compound characterized by the presence of a triazene group, which is a functional group consisting of three nitrogen atoms connected in a linear arrangement
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene typically involves the reaction of 4-chlorophenylhydrazine with methylphenylketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazene compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives with various functional groups.
科学的研究の応用
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its bioactivity.
類似化合物との比較
Similar Compounds
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene: Characterized by the presence of a triazene group.
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylhydrazine: Similar structure but with a hydrazine group instead of a triazene group.
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylazo compound: Contains an azo group instead of a triazene group.
Uniqueness
This compound is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for various applications in research and industry.
特性
CAS番号 |
115818-33-2 |
|---|---|
分子式 |
C13H12ClN3 |
分子量 |
245.71 g/mol |
IUPAC名 |
4-chloro-N-methyl-N-phenyldiazenylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-17(13-9-7-11(14)8-10-13)16-15-12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
KYNSEJJYZJUSHV-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Cl)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


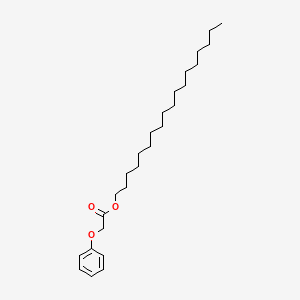
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
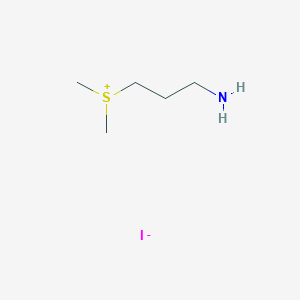
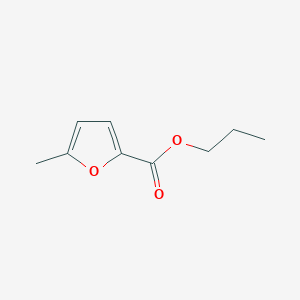
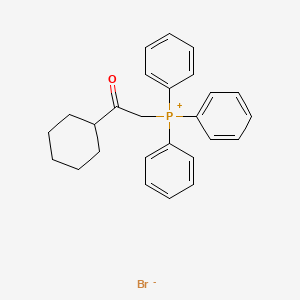
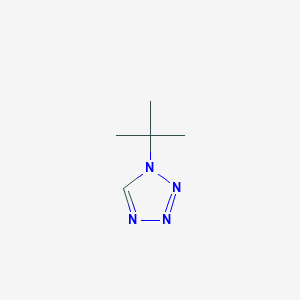
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
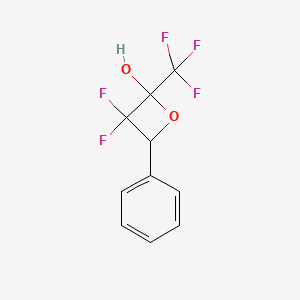
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)

